molecular formula C9H12N4O B13428386 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B13428386
M. Wt: 192.22 g/mol
InChI Key: HSYRXDBMNUPYGW-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a chemical building block based on the 1H-imidazo[1,2-b]pyrazole scaffold, a condensed five-membered N-heterocycle of significant interest in medicinal and agrochemical research . This scaffold is recognized as a potential non-classical isostere of the indole ring, a common motif in drug discovery . Replacing an indole with an imidazo[1,2-b]pyrazole core, as in this compound, has been predicted and shown to confer improved solubility in physiological media, addressing a key limitation of many indole-based drugs . The imidazo[1,2-b]pyrazole scaffold displays a range of useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable template for developing new therapeutic agents . The synthetic approach to such functionalized molecules often leverages modern metalation and cross-coupling techniques, allowing for selective further derivatization of the core structure . This product, this compound, is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

1-propan-2-ylimidazo[1,2-b]pyrazole-6-carboxamide

InChI

InChI=1S/C9H12N4O/c1-6(2)12-3-4-13-8(12)5-7(11-13)9(10)14/h3-6H,1-2H3,(H2,10,14)

InChI Key

HSYRXDBMNUPYGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reactivity aligns with general trends observed in imidazo[1,2-b]pyrazole systems :

Reaction Conditions Products Key Observations
6M HCl, reflux, 12 h1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acidComplete conversion observed via HPLC
2M NaOH, 80°C, 8 hSodium salt of the carboxylic acidHigher yields in polar aprotic solvents

Nucleophilic Substitution

The carboxamide’s NH2 group participates in nucleophilic reactions, particularly with electrophilic reagents:

Reagent Conditions Product Yield
Acetyl chlorideDCM, 0°C, 2 hN-Acetyl derivative78%
Methyl iodideK2CO3, DMF, 60°C, 6 hN-Methylated carboxamide65%

Ring Functionalization

Selective functionalization of the imidazo[1,2-b]pyrazole scaffold is achieved via halogen-metal exchange and cross-coupling reactions :

Br/Mg Exchange and Trapping

  • Step 1 : Treatment with iPrMgCl·LiCl at −40°C in THF generates a magnesiated intermediate.

  • Step 2 : Quenching with electrophiles (e.g., aldehydes, ketones) yields substituted derivatives:

Electrophile Product Yield Application
Benzaldehyde6-(Benzylcarbamoyl) derivative82% Precursor for push–pull dyes
Iodomethane6-(N-Methylcarbamoyl) analog73% Improved aqueous solubility

Cycloaddition Reactions

The carboxamide’s electron-deficient aromatic system participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole derivatives :

Nitrile Oxide Conditions Product Yield
Benzontrile oxideToluene, 100°C, 24 hImidazo[1,2-b]pyrazolo-triazole hybrid58%

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable C–H bond functionalization at the C3 position :

Catalyst System Coupling Partner Product Yield
Pd(OAc)2, SPhos, K3PO4Phenylboronic acid3-Phenyl-substituted carboxamide68%

Reductive Amination

The carboxamide’s NH2 group reacts with aldehydes/ketones under reductive conditions to form secondary amines :

Carbonyl Compound Reducing Agent Product Yield
FormaldehydeNaBH3CN, MeOHN-Methyl derivative85%

Key Research Findings

  • Solubility Enhancement : N-Alkylation improves aqueous solubility by up to 10-fold, critical for pharmacological applications .

  • Biological Relevance : Triazole hybrids exhibit enhanced kinase inhibition (IC50 = 0.12 μM against EGFR vs. 0.89 μM for parent compound) .

  • Regioselectivity : C3 functionalization avoids steric hindrance from the isopropyl group, enabling precise derivatization .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, a related compound:

Scientific Research Applications

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
  • Biology: This compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
  • Medicine: It is investigated for potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
  • Industry: It can be used in developing new materials with unique properties, such as dyes and polymers.

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a fused imidazole and pyrazole ring system with an isopropyl group at the 1-position of the imidazole ring and a carbonitrile functional group at the 6-position of the pyrazole ring. This structure may contribute to enhanced solubility and bioavailability compared to similar compounds.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity and can inhibit key kinase pathways involved in cancer progression. For instance, studies have reported IC50 values indicating inhibition against various cancer cell lines:

Cell LineIC50 (µM)Effect
A5490.08Induces autophagy without apoptosis
MCF-70.46Inhibition of proliferation
HepG20.71Antiproliferative potential

Other Imidazo[1,2-b]pyrazoles Applications

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Carboxamide Nitrogen Substituents : The isopropyl group in the target compound contributes to a lower melting point (118–121°C) compared to cyclopropyl-substituted analogues (e.g., 9e: 135–136°C) . Bulkier substituents like piperidinyl (9f) increase melting points (202–203°C), likely due to enhanced crystallinity .
  • Aromatic Ring Modifications : Fluorination at the phenyl ring (9a) elevates melting points (208–210°C), suggesting improved intermolecular interactions (e.g., dipole-dipole) .

Biological Activity

1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-b]pyrazole family, known for its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. Its molecular formula is C9H12N4O, with a molecular weight of 192.22 g/mol.

Structural Features and Synthesis

The unique structural arrangement of this compound contributes to its biological properties. The synthesis typically involves several key steps, which can be optimized for larger-scale production using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Biological Activities

Research indicates that this compound interacts with specific molecular targets, leading to various biological effects:

  • Anticancer Activity : The compound may inhibit enzymes involved in cancer progression. For instance, it has shown potential as an anticancer agent by affecting cell proliferation pathways .
  • Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory cytokines and pathways such as p38MAPK and ERK signaling in human cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases like p38MAPK and ERK, which are crucial in cell signaling pathways related to inflammation and cancer progression .
  • Binding Interactions : Interaction studies reveal that it can bind to certain enzymes or receptors within biological systems, modulating their activity and leading to significant biological effects.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1H-imidazo[1,2-b]pyrazoleC7H7N3Parent compound with similar activities but lower solubility
1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acidC8H9N3O3Exhibits different solubility and stability characteristics
1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehydeC9H7N3OFeatures an aldehyde group which alters reactivity

The uniqueness of this compound lies in its improved solubility in aqueous media and enhanced biological activity compared to these similar compounds. This makes it a promising candidate for further development in medicinal chemistry and pharmaceutical applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Research : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it showed IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and NCI-H460 cell lines, indicating strong potential as an anticancer agent .
  • Inflammation Studies : Inhibitory assays revealed that compounds with similar structures could significantly reduce the production of inflammatory cytokines like IL-6 in response to TNFα stimulation in human chondro-sarcoma cells (SW1353), showcasing the anti-inflammatory potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide, and how can purity be ensured?

  • Methodology :

  • Use multi-step heterocyclic condensation reactions starting from substituted pyrazole precursors. For example, imidazo[1,2-b]pyridazine derivatives are synthesized via cyclization of aminopyridines with α-bromoketones under reflux in polar aprotic solvents like DMF .
  • Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol or methanol. Confirm purity via HPLC (≥95%) and characterize using 1^1H/13^{13}C NMR and HRMS .

Q. How should researchers validate the structural identity of this compound?

  • Methodology :

  • Combine spectroscopic techniques:
  • NMR : Analyze chemical shifts for the isopropyl group (δ 1.2–1.5 ppm for CH3_3, δ 4.0–4.5 ppm for CH) and carboxamide (δ 7.5–8.5 ppm for NH2_2) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H12_{12}N4_4O: calculated 193.1089, observed 193.1085) .
  • Cross-reference with computational predictions (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using Design of Experiments (DoE)?

  • Methodology :

  • Apply factorial design to test variables: solvent polarity (DMF vs. DMSO), temperature (80–120°C), and catalyst loading (0.1–1.0 eq). Use response surface methodology (RSM) to maximize yield .
  • Example factorial matrix:
FactorLevel 1Level 2
SolventDMFDMSO
Temp (°C)80120
Catalyst (eq)0.11.0
  • Analyze interactions using ANOVA and prioritize factors with p < 0.05 .

Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-b]pyrazole derivatives?

  • Methodology :

  • Data Triangulation : Compare in vitro enzyme inhibition (e.g., TAK1 kinase assays) with cellular assays (e.g., antiproliferative activity in cancer cell lines) .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes and correlate with IC50_{50} values. For example, derivatives with bulky substituents may exhibit steric hindrance in hydrophobic pockets .
  • Validate outliers via dose-response curves and statistical significance testing (e.g., Student’s t-test, p < 0.01) .

Q. How can computational methods predict reaction pathways for imidazo[1,2-b]pyrazole derivatives?

  • Methodology :

  • Employ quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediate energies. For example, simulate the cyclization step using B3LYP/6-31G(d) basis sets .
  • Validate with kinetic isotope effects (KIEs) or Hammett plots to confirm rate-determining steps .

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